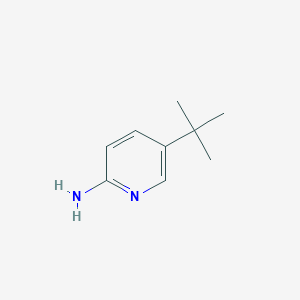

5-Tert-butylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEUSJZGHJDRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866620-21-5 | |

| Record name | 5-tert-butylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-butylpyridin-2-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-tert-butylpyridin-2-amine, a heterocyclic amine that has garnered significant interest within the medicinal chemistry community. We will delve into its fundamental properties, synthesis, chemical behavior, and strategic applications in the design of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient lead generation. While the 4-tert-butylaniline moiety has been a staple in many biologically active compounds, its inherent liabilities, such as susceptibility to metabolic oxidation, have driven the search for superior bioisosteres. This compound has emerged as a compelling alternative, offering enhanced physicochemical and pharmacokinetic properties that are highly desirable for contemporary drug candidates.[1] This guide will elucidate the scientific rationale behind its utility and provide a technical foundation for its application.

Physicochemical and Structural Properties

The unique arrangement of the electron-donating amino group and the lipophilic tert-butyl group on the electron-deficient pyridine ring imparts a distinct set of properties to this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 866620-21-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 150.22 g/mol | --INVALID-LINK-- |

| Synonyms | 5-tert-butyl-2-pyridinamine | --INVALID-LINK-- |

| Predicted XlogP | 2.3 | --INVALID-LINK-- |

| Monoisotopic Mass | 150.11569 Da | --INVALID-LINK-- |

The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests a moderate lipophilicity, a key parameter in balancing aqueous solubility with membrane permeability for optimal drug absorption and distribution.

Synthesis and Manufacturing

A robust and scalable synthesis of this compound has been developed, making this building block readily accessible for research and development. The synthetic strategy is designed to be efficient and to also provide access to oxidized precursors, which are valuable for metabolic studies.[1][2]

Synthetic Workflow Overview

The synthesis typically involves a multi-step process starting from commercially available materials. The key is the strategic introduction of the tert-butyl and amine functionalities onto the pyridine core.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

While the full proprietary details may vary, a representative procedure based on established aminopyridine synthesis methodologies is outlined below. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

-

Preparation of a Suitable Precursor : A substituted pyridine is functionalized with a tert-butyl group, often via a Friedel-Crafts-type reaction.

-

Activation of the C2 Position : The carbon at the 2-position is rendered susceptible to nucleophilic attack, typically by introduction of a good leaving group such as a halide.

-

Amination : The activated precursor is then reacted with an amino source, such as sodium amide or ammonia under pressure, to yield the final product. The Chichibabin reaction, a classic method for producing 2-aminopyridines from pyridine, serves as a conceptual basis for this transformation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups.

-

Amino Group (-NH₂) : The exocyclic amine is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, and condensation. This functionality is crucial for coupling the scaffold to other parts of a target molecule in drug synthesis.

-

Pyridine Ring Nitrogen : The endocyclic nitrogen is basic and can be protonated or alkylated. Its basicity is modulated by the electronic effects of the substituents.

-

Aromatic Ring : The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions for substitution are directed by the existing amino and tert-butyl groups.

Caption: Key reactions involving the amino group of this compound.

Applications in Drug Development

The primary value of this compound lies in its role as a bioisostere for 4-tert-butylaniline. This substitution can lead to significant improvements in a drug candidate's profile.

Improved Physicochemical Properties

Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor. This can favorably modulate solubility and interactions with biological targets. Furthermore, the pyridine nitrogen lowers the pKa of the exocyclic amine compared to aniline, which can be beneficial for tuning the ionization state of the molecule at physiological pH.

Enhanced Metabolic Stability

The tert-butyl group is often incorporated into drug molecules to provide steric bulk and block sites of metabolism. However, the aniline motif is prone to oxidative metabolism by cytochrome P450 enzymes. The pyridine ring in this compound is generally more resistant to such oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1]

Representative Applications of the Aminopyridine Scaffold

While specific drugs containing the this compound fragment may be in proprietary development pipelines, the broader 2-aminopyridine scaffold is present in numerous biologically active compounds. For instance, aminopyrimidine cores, which are structurally related, are used in the development of potent Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[3] Additionally, substituted aminopyridines have been explored as agonists for serotonin receptors, such as the 5-HT1A receptor, for the treatment of depression and anxiety.

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is employed.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - A singlet for the tert-butyl protons (~1.3 ppm).- A broad singlet for the -NH₂ protons.- Distinct signals in the aromatic region for the three pyridine ring protons. |

| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group.- Four distinct signals for the carbons of the pyridine ring, with the carbon attached to the amino group being significantly shielded. |

| IR Spectroscopy | - A pair of N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.- N-H bending vibration around 1600 cm⁻¹.- C-N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (150.22 g/mol ).- Predicted [M+H]⁺ at m/z 151.12297.[4]- Characteristic fragmentation patterns, likely involving the loss of a methyl group from the tert-butyl moiety. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on data for structurally related compounds such as tert-butylamine and 4-tert-butylpyridine, the following general precautions are advised:

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][6] Keep away from heat, sparks, and open flames.[5][6]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Hazards : May be harmful if swallowed or in contact with skin. Can cause skin and eye irritation.[5]

It is imperative to consult the specific SDS provided by the supplier for comprehensive safety information.

Conclusion

This compound represents a significant advancement in the toolkit of medicinal chemists. Its strategic design as a bioisosteric replacement for less stable aniline derivatives provides a clear path to improving the drug-like properties of lead compounds. By offering enhanced metabolic stability and tunable physicochemical characteristics, this scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and application, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

References

- 1. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]

- 2. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-tert-butylpyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the strategic use of molecular fragments that confer advantageous physicochemical properties to drug candidates. Among these, the 2-aminopyridine scaffold has emerged as a privileged structure, and its derivatives are integral to numerous therapeutic agents. This technical guide focuses on a particularly valuable analogue: 5-tert-butylpyridin-2-amine. The introduction of the tert-butyl group offers a compelling combination of metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and applications of this compound, grounding its utility in established experimental data and field-proven insights.

Core Molecular Attributes of this compound

This compound is a substituted aminopyridine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol .[1] The strategic placement of the bulky tert-butyl group at the 5-position of the pyridine ring significantly influences its chemical properties and biological interactions, making it a desirable building block in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| IUPAC Name | 5-(tert-butyl)pyridin-2-amine | |

| CAS Number | 866620-21-5 | [2] |

| Canonical SMILES | CC(C)(C)C1=CN=C(C=C1)N | |

| Calculated LogP | 1.96 | [1] |

| Topological Polar Surface Area | 38.91 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis of this compound: A Robust and Scalable Protocol

A novel and robust synthesis for this compound has been developed to overcome the limitations of previous methods, providing a reliable route for its production.[3][4] This multi-step synthesis is designed for efficiency and scalability, crucial for its application in extensive drug discovery campaigns.

Synthetic Pathway Overview

The synthesis commences with the protection of 2-amino-5-bromopyridine, followed by a palladium-catalyzed coupling reaction to introduce the tert-butyl precursor. Subsequent functional group manipulations and a final deprotection step yield the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Thomson et al. and provides a step-by-step methodology for the synthesis of this compound.[4]

Step 1: Protection of 2-amino-5-bromopyridine

-

To a solution of 2-amino-5-bromopyridine in anhydrous N,N-dimethylacetamide (DMA), add 60% sodium hydride (NaH) in mineral oil at 0 °C.

-

After stirring for 15 minutes, add p-methoxybenzyl bromide (PMBnBr) dropwise.

-

Allow the reaction to proceed for 1 hour at 0 °C.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield the N-protected intermediate.

Step 2: Palladium-Catalyzed Coupling

-

In a reaction vessel, combine the N-protected 2-amino-5-bromopyridine, palladium(0) bis(dibenzylideneacetone) [Pd(dba)₂], and tri-tert-butylphosphine [P(t-Bu)₃] in toluene.

-

Add a solution of lithium dicyclohexylamide (LiNCy₂) followed by methyl isobutyrate.

-

Stir the reaction mixture overnight at ambient temperature.

-

Work up the reaction and purify the product to obtain the coupled ester.

Step 3: Reduction to the Alcohol

-

Dissolve the ester intermediate in anhydrous tetrahydrofuran (THF).

-

Add lithium borohydride (LiBH₄) and stir the mixture for 2 days at ambient temperature.

-

Quench the reaction and extract the alcohol product. This step typically proceeds to quantitative yield.[4]

Step 4: Oxidation to the Ketone

-

Dissolve the alcohol in dichloromethane (DCM).

-

Add Dess-Martin periodinane and stir for 10 minutes at ambient temperature.

-

Work up the reaction to isolate the ketone intermediate.

Step 5: Wolff-Kishner Reduction

-

To a solution of the ketone in diethylene glycol, add hydrazine hydrate and potassium hydroxide (KOH).

-

Heat the mixture at reflux for 72 hours.[4]

-

Cool the reaction and extract the protected this compound.

Step 6: Deprotection

-

Treat the protected amine with trifluoroacetic acid (TFA) for 5 hours at ambient temperature.[4]

-

Neutralize the reaction mixture and extract the final product, this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. The predicted ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 1.29 (s, 9H): The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

-

δ 4.45 (br s, 2H): The two protons of the primary amine group typically appear as a broad singlet.

-

δ 6.40 (d, J=8.6 Hz, 1H): The proton at the 3-position of the pyridine ring.

-

δ 7.42 (dd, J=8.6, 2.4 Hz, 1H): The proton at the 4-position of the pyridine ring.

-

δ 8.00 (d, J=2.4 Hz, 1H): The proton at the 6-position of the pyridine ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 30.8: The three equivalent methyl carbons of the tert-butyl group.

-

δ 33.8: The quaternary carbon of the tert-butyl group.

-

δ 108.2: The carbon at the 3-position of the pyridine ring.

-

δ 138.4: The carbon at the 4-position of the pyridine ring.

-

δ 145.9: The carbon at the 6-position of the pyridine ring.

-

δ 146.3: The carbon at the 5-position of the pyridine ring.

-

δ 158.4: The carbon at the 2-position of the pyridine ring.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is employed to assess the purity of the final compound. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier like trifluoroacetic acid or formic acid to ensure sharp peaks for the basic analyte. Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at m/z 151.12.

Caption: Self-validating analytical workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable fragment in drug discovery due to its ability to improve the "drug-like" properties of molecules.[3] Its incorporation can enhance metabolic stability and optimize lipophilicity, which are critical for favorable pharmacokinetics.

A Key Building Block for CDK4/6 Inhibitors

One of the most significant applications of a closely related aminopyridine is in the synthesis of Palbociclib , a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. While Palbociclib itself does not contain the 5-tert-butyl group, its synthesis involves a key 2-aminopyridine intermediate, highlighting the importance of this scaffold in accessing complex and potent therapeutic agents. The principles of coupling reactions involving 2-aminopyridines are central to the construction of such molecules.

Potential in the Development of mGluR2 Positive Allosteric Modulators

The metabotropic glutamate receptor 2 (mGluR2) is a promising target for the treatment of central nervous system disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGluR2 offer a nuanced approach to receptor modulation. The structural features of this compound, particularly its hydrogen bonding capabilities and lipophilic tert-butyl group, make it an attractive scaffold for the design of novel mGluR2 PAMs.[5][6]

Conclusion

This compound is a molecular fragment of significant interest to the drug discovery community. Its robust synthesis, well-defined analytical profile, and advantageous physicochemical properties make it a valuable tool in the medicinal chemist's arsenal. The insights provided in this technical guide are intended to facilitate its application in the development of the next generation of therapeutic agents. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of innovative treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 866620-21-5|5-(tert-Butyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]

- 4. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]

- 5. Positive allosteric modulators of the metabotropic glutamate receptor 2 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-tert-butylpyridin-2-amine

Foreword: A Molecule of Growing Importance

5-tert-butylpyridin-2-amine is a substituted aminopyridine that is gaining traction as a valuable building block in medicinal chemistry and materials science. Its unique structural features—a pyridine ring providing a specific vector for hydrogen bonding and coordination, a primary amine group for derivatization, and a bulky tert-butyl group influencing solubility and steric interactions—make it a fragment of significant interest. A comprehensive understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in biological systems, optimize reaction conditions, and design novel molecules with desired characteristics. This guide provides a detailed examination of these core properties, grounded in established analytical techniques and expert interpretation, to support professionals in drug discovery and chemical research.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are critical for database searches, regulatory submissions, and accurate molar calculations.

2.1. Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a tert-butyl group (-C(CH₃)₃).

Caption: 2D Structure of this compound.

2.2. Key Molecular Identifiers

A summary of essential identifiers for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 866620-21-5 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂ | [4][5] |

| Molecular Weight | 150.22 g/mol | [2][5] |

| Monoisotopic Mass | 150.11569 Da | [4] |

Physical State and Thermal Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements. The interplay between the polar aminopyridine core and the nonpolar tert-butyl group defines its thermal behavior and solubility profile.

3.1. Physical Form and Melting Point

This compound is typically supplied as a solid at room temperature.[1] While a specific melting point is not consistently reported in publicly available literature, its determination is a critical first step in characterization. The melting point provides information about purity and the strength of the crystal lattice. The presence of both a hydrogen bond donor (-NH₂) and acceptors (pyridine and amine nitrogens) suggests that strong intermolecular hydrogen bonding will contribute to a relatively high melting point for its molecular weight.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method over traditional melting point apparatus as it provides more accurate and comprehensive data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). This protocol ensures accuracy by using a certified reference material for calibration.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak of the endotherm represents the complete melting of the material.

Caption: Workflow for Melting Point Determination using DSC.

3.2. Boiling Point

The boiling point for this compound is not experimentally defined in common databases. Due to the high melting point and strong intermolecular forces, it is expected to have a high boiling point and may be susceptible to decomposition before boiling at atmospheric pressure. Therefore, vacuum distillation or computational prediction are more appropriate methods for its determination. For comparison, the related compound 4-tert-butylpyridine has a boiling point of 196-197 °C at atmospheric pressure.[6]

3.3. Solubility

The solubility profile is a direct consequence of the molecule's amphipathic nature.

-

Aqueous Solubility: The hydrophilic aminopyridine moiety allows for hydrogen bonding with water, but the large, hydrophobic tert-butyl group is expected to significantly limit aqueous solubility. Solubility will also be pH-dependent; it will increase in acidic conditions due to the formation of the more soluble pyridinium salt.

-

Organic Solubility: It is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Protocol 2: Solubility Determination by the Shake-Flask Method (OECD 105)

Expertise & Rationale: The shake-flask method is a globally recognized standard for determining water solubility. It establishes equilibrium between the solute and solvent, providing a thermodynamically stable and reliable measurement.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, pH 7.4 buffer) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to expedite phase separation.

-

Sampling & Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Chemical Properties and Reactivity

4.1. Acidity/Basicity (pKa)

The pKa value is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound has two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group nitrogen.

-

Pyridine Nitrogen: The pyridine nitrogen is the more basic of the two. The electron-donating effect of the tert-butyl group at the 5-position increases the electron density on the pyridine ring, enhancing the basicity of this nitrogen compared to unsubstituted pyridine.

-

Amino Nitrogen: The lone pair of the exocyclic amino group is delocalized into the aromatic pyridine ring, which significantly reduces its basicity.

Therefore, upon titration with an acid, the pyridine nitrogen will be protonated first. While an experimental pKa is not available in the searched literature, the pKa of the conjugate acid (pyridinium ion) is expected to be slightly higher than that of 2-aminopyridine (~6.7) due to the electron-donating substituent.

Caption: Primary Protonation Equilibrium of the Compound.

Protocol 3: pKa Determination by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the basic and conjugate acid forms are equal (the half-equivalence point).

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water/methanol co-solvent system to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the pH value at the half-equivalence point of the first inflection. For more precise results, calculate the first derivative of the curve (ΔpH/ΔV) to accurately locate the equivalence point.

Spectroscopic Profile for Structural Elucidation

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data are predicted based on the known structure and general spectroscopic principles.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

| ¹H NMR Predicted Data | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH ₃)₃ | ~1.3 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group. |

| -NH ₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Protons on nitrogen, often broad; chemical shift is concentration and solvent dependent.[7] |

| Pyridine H-3 | ~6.5 | Doublet (d) | 1H | Ortho-coupled to H-4. |

| Pyridine H-4 | ~7.3 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H-3 and H-6. |

| Pyridine H-6 | ~8.0 | Doublet (d) | 1H | Ortho-coupled to H-4, deshielded by adjacent ring nitrogen. |

| ¹³C NMR Predicted Data | |

| Assignment | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~30 |

| -C (CH₃)₃ | ~34 |

| Pyridine C-3 | ~108 |

| Pyridine C-4 | ~138 |

| Pyridine C-5 | ~145 |

| Pyridine C-6 | ~148 |

| Pyridine C-2 | ~158 |

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted IR Absorption Bands | ||

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium-Strong (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2870 | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C=N and C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

Expertise & Rationale: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[8][9] This is a key diagnostic feature that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[10]

5.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular ion peak will appear at an m/z corresponding to the monoisotopic mass, which is 150.12. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight.[7]

-

Major Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable, resonance-delocalized cation.

-

[M - 15]⁺: A prominent peak is expected at m/z 135, corresponding to the loss of a methyl group. This is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds.

-

References

- 1. 5-(tert-Butyl)pyridin-2-amine | 866620-21-5 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-(tert-Butyl)pyridin-2-amine | 866620-21-5 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(tert-Butyl)pyridin-2-amine | C9H14N2 | CID 12351941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylpyridine 98 3978-81-2 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Predicted NMR Spectra of 5-tert-butylpyridin-2-amine

This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-tert-butylpyridin-2-amine. In the realm of drug discovery and organic synthesis, precise structural elucidation is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of novel compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures.

Introduction to NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The chemical shift (δ), spin-spin coupling (J), and integration of signals in an NMR spectrum are key parameters used to deduce the connectivity and stereochemistry of a molecule. For substituted aromatic systems like this compound, NMR is indispensable for confirming the substitution pattern and understanding the electronic effects of the functional groups on the pyridine ring.

Predicted ¹H and ¹³C NMR Spectra of this compound

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-donating effects of both the amino group and the tert-butyl group.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.3 - 6.5 | Doublet (d) | 1H | J₃,₄ ≈ 8.5 Hz |

| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | J₄,₃ ≈ 8.5 Hz, J₄,₆ ≈ 2.5 Hz |

| H-6 | ~7.9 - 8.1 | Doublet (d) | 1H | J₆,₄ ≈ 2.5 Hz |

| NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | 2H | - |

| C(CH₃)₃ | ~1.3 | Singlet (s) | 9H | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the unique carbon atoms in this compound. The chemical shifts are influenced by the nature of the substituents and their position on the pyridine ring.[2]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-3 | ~105 - 107 |

| C-4 | ~137 - 139 |

| C-5 | ~140 - 142 |

| C-6 | ~145 - 147 |

| C (CH₃)₃ | ~34 - 36 |

| C(C H₃)₃ | ~30 - 32 |

Structural Elucidation and Spectral Interpretation

The predicted spectral data is a direct consequence of the molecular structure of this compound. The electron-donating amino group at the C-2 position and the bulky tert-butyl group at the C-5 position create a unique electronic and steric environment that is reflected in the NMR spectra.

Analysis of the ¹H NMR Spectrum

-

Aromatic Region: The pyridine ring protons (H-3, H-4, and H-6) are expected to appear in the aromatic region of the spectrum. The amino group at C-2 is a strong electron-donating group, which significantly shields the ortho (H-3) and para (H-6, relative to the amino group, though this is a complex interaction in a pyridine ring) protons, causing them to shift upfield. The H-3 proton is expected to be the most shielded, appearing at the lowest chemical shift in the aromatic region. The coupling pattern, a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6, is characteristic of a 2,5-disubstituted pyridine ring.

-

Amine Protons: The protons of the primary amine (NH₂) are expected to appear as a broad singlet.[6] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Aliphatic Region: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for this group.[7]

Analysis of the ¹³C NMR Spectrum

-

Aromatic Carbons: The carbon atom bearing the amino group (C-2) is expected to be the most deshielded carbon of the pyridine ring due to the direct attachment of the electronegative nitrogen atom of the amine. The other ring carbons will have their chemical shifts influenced by the combined electronic effects of the amino and tert-butyl groups.

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons will appear in the typical aliphatic region of the spectrum.

Causality Behind Spectral Predictions: Substituent Effects

The predicted chemical shifts are based on the fundamental principle of substituent effects in NMR spectroscopy.[2]

-

Electron-Donating Groups (EDGs): The amino group (-NH₂) is a strong electron-donating group. It increases the electron density on the pyridine ring, particularly at the ortho and para positions, leading to increased shielding and an upfield shift (lower ppm values) for the corresponding protons and carbons.[1]

-

Alkyl Groups: The tert-butyl group is a weak electron-donating group through an inductive effect. Its primary influence on the NMR spectrum is steric, but it also contributes to the overall electron density of the ring.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following generalized protocol is recommended.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[8]

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

-

-

Instrument Setup:

-

The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of 12-15 ppm is standard for most organic compounds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is typically used.

-

-

¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A spectral width of 200-220 ppm is generally used to cover the entire range of carbon chemical shifts.

-

Proton Decoupling: Broad-band proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure of this compound and the predicted NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H NMR key couplings for this compound.

Conclusion

This technical guide provides a robust prediction of the ¹H and ¹³C NMR spectra of this compound, based on established spectroscopic principles and data from analogous structures. The detailed analysis of chemical shifts, multiplicities, and coupling constants, along with a generalized experimental protocol, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The accurate interpretation of NMR data is crucial for the unambiguous structural confirmation of novel chemical entities, and this guide provides the foundational knowledge for such an analysis of this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 3. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR [m.chemicalbook.com]

- 4. 3-BUTYLPYRIDINE(539-32-2) 1H NMR [m.chemicalbook.com]

- 5. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the 2-Aminopyridine Moiety: A Cornerstone in Medicinal Chemistry

Abstract

The 2-aminopyridine scaffold is a low molecular weight, functionalized moiety that has emerged as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-deficient pyridine ring, confer upon it a versatile character. It serves not only as a fundamental building block for complex heterocyclic systems but also as a potent pharmacophore in its own right, capable of crucial interactions with a multitude of biological targets.[3][4] This guide provides an in-depth analysis of the core physicochemical features, spectroscopic signatures, and strategic importance of the 2-aminopyridine moiety for researchers, scientists, and drug development professionals. We will explore its role as a pharmacophore in FDA-approved drugs, detail classical and modern synthetic methodologies, and provide validated protocols to underscore its practical utility in the laboratory.

Physicochemical and Electronic Properties

The utility of 2-aminopyridine in molecular design is rooted in its distinct structural and electronic characteristics. Understanding these foundational properties is critical to exploiting its full potential in synthesis and drug development.

Structure, Basicity, and Tautomerism

2-Aminopyridine is a colorless to light brown crystalline solid.[5] The molecule's core features include two nitrogen atoms with different hybridization states: the sp²-hybridized endocyclic (ring) nitrogen and the sp²-hybridized exocyclic amino nitrogen. This arrangement dictates its chemical behavior.

A key consideration is the relative basicity of the two nitrogen atoms. The endocyclic nitrogen is significantly more basic, with the pKa of the conjugate acid being approximately 6.86.[5][6][7] This is slightly lower than that of 4-aminopyridine (pKa ≈ 9.17) but higher than pyridine itself (pKa ≈ 5.5), demonstrating the electron-donating effect of the amino group on the ring's nitrogen.[6][7] Protonation preferentially occurs at the ring nitrogen, a crucial factor in its interaction with biological targets and its behavior in acidic media.

The potential for tautomerism exists, with an equilibrium between the canonical amino form (pyridin-2-amine) and the imino form (1,2-dihydro-2-iminopyridine). However, extensive spectroscopic and computational studies have established that the amino tautomer is overwhelmingly predominant under normal conditions, as it preserves the aromaticity of the pyridine ring.[8][9][10] The imino form, while less stable, can be accessed through photoexcitation.[10]

Electronic Profile

The electronic nature of 2-aminopyridine is a delicate balance. The pyridine ring is inherently electron-deficient (π-deficient), which makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. Conversely, the amino group at the C2 position is a strong electron-donating group through resonance, which enriches the ring with electron density and activates it towards electrophilic substitution, a reactivity profile higher than that of pyridine.[7][11] This dual reactivity makes 2-aminopyridine a uniquely versatile synthetic intermediate. The presence of substituents on the ring can further modulate this electronic profile; electron-withdrawing groups enhance fluorescence properties in certain derivatives, creating useful A-D-A (Acceptor-Donor-Acceptor) systems.[12]

Spectroscopic Signature

Unambiguous characterization of 2-aminopyridine and its derivatives relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic N-H stretching bands for the primary amine in the region of 3300-3450 cm⁻¹.[13] An NH₂ scissoring (bending) vibration is typically observed around 1620-1630 cm⁻¹.[13][14] The C-N stretching mode is found in the 1260-1330 cm⁻¹ region.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the amine protons (NH₂) appear as a broad singlet. The aromatic protons on the pyridine ring exhibit characteristic shifts and coupling patterns. In ¹³C NMR, the carbon atom attached to the amino group (C2) is significantly shielded compared to the other ring carbons.

-

High-Resolution Electronic Spectra : Studies have shown that the electronic spectra of 2-aminopyridine are similar to that of aniline, with distortions in the molecular orbitals caused by the ring nitrogen atom.[15][16]

Table 1: Key Physicochemical Properties of 2-Aminopyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | [5][17] |

| Molecular Weight | 94.11 g/mol | [5] |

| Appearance | White to light yellow/beige crystalline powder | [5][18][19] |

| Melting Point | 59-60 °C | [17][20] |

| Boiling Point | 204-210 °C | [18][19] |

| pKa (conjugate acid) | 6.82 - 6.86 | [5][6][18] |

| Water Solubility | Soluble (reported as 1-5 g/100 mL at 19 °C) | [18][20] |

| LogP | 0.53 - 0.62 | [18][20] |

The 2-Aminopyridine Moiety as a Privileged Pharmacophore

The term "pharmacophore" refers to the essential arrangement of functional groups in a molecule that enables it to interact with a specific biological target and elicit a response. The 2-aminopyridine moiety is a classic and trendy pharmacophore, embedded in numerous approved drugs and clinical candidates.[21][22] Its value stems from its ability to form key intermolecular interactions within protein binding pockets.

The primary pharmacophoric features are:

-

Hydrogen Bond Donor: The exocyclic amino group (NH₂) serves as an excellent hydrogen bond donor.

-

Hydrogen Bond Acceptor: The endocyclic ring nitrogen acts as a hydrogen bond acceptor.

-

Aromatic System: The pyridine ring can engage in π-π stacking or hydrophobic interactions.

This dual hydrogen-bonding capability allows the 2-aminopyridine scaffold to act as a "hinge-binder" in many enzyme active sites, particularly in protein kinases.[23] This bidentate interaction provides high affinity and selectivity.

Caption: Pharmacophoric interactions of the 2-aminopyridine core.

Case Studies: FDA-Approved Drugs

The versatility of the 2-aminopyridine core is evident in the diverse therapeutic areas of drugs that contain it.

-

Piroxicam: An anti-inflammatory drug, piroxicam utilizes the 2-aminopyridine moiety as a key structural component.[21]

-

Crizotinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer, Crizotinib's 2-aminopyridine core is crucial for its binding to the ATP pocket of the ALK enzyme.[3][24]

-

Sulfapyridine: One of the earliest sulfonamide antibacterial agents, demonstrating the long-standing importance of this scaffold.[17][21]

These examples highlight how the 2-aminopyridine moiety serves as an effective anchor, with further substitutions on the ring system tuning the molecule's overall potency, selectivity, and pharmacokinetic properties.[3][21]

Synthetic Strategies for 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridines is a well-established field, with both classic and modern methods available to chemists. The choice of method often depends on the desired substitution pattern and the tolerance of other functional groups.

The Chichibabin Reaction: A Classic Approach

First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and powerful method for the amination of pyridine.[25][26][27] It involves the nucleophilic aromatic substitution of a hydrogen atom on the pyridine ring by an amide anion (typically from sodium amide, NaNH₂), followed by the elimination of a hydride ion.[25][28]

The reaction is typically performed at high temperatures in an inert solvent like toluene or xylene.[26] Complexation of the pyridine nitrogen with the sodium ion enhances the electrophilicity of the C2 position, facilitating the nucleophilic attack by the amide anion.[28]

Caption: Workflow of the Chichibabin Reaction.

Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine

-

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

-

Materials:

-

Pyridine (dried over KOH)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Begin stirring and heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

-

Slowly add pyridine (1.0 eq) dropwise to the refluxing mixture over 30 minutes. The reaction is exothermic.

-

Continue to heat at reflux for 4-6 hours. The reaction progress can be monitored by TLC. Hydrogen gas will be evolved.

-

Cool the reaction mixture to room temperature, then carefully cool further in an ice bath.

-

Slowly and cautiously quench the reaction by the dropwise addition of water to decompose any unreacted sodium amide, followed by a saturated solution of ammonium chloride until the evolution of ammonia ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from benzene/petroleum ether) or column chromatography to yield 2-aminopyridine as a crystalline solid.[19]

-

-

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared against reference data.

Modern Synthetic Approaches

While the Chichibabin reaction is robust, its harsh conditions (high temperature, strong base) limit its applicability for substrates with sensitive functional groups.[25] Modern chemistry has developed milder and more versatile alternatives.

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer an efficient route to highly substituted 2-aminopyridines.[29] For example, the reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions can produce 2-amino-3-cyanopyridine derivatives in good yields.[29]

-

From Pyridine N-Oxides: Pyridine N-oxides can react with activated isocyanides or be activated by coupling reagents to react with amines, providing 2-aminopyridines under milder conditions.[30] This method is particularly effective for pyridines bearing strongly electron-withdrawing groups.[30]

-

From Halopyridines: Nucleophilic aromatic substitution of a halogen (e.g., F, Cl) at the 2-position of the pyridine ring with ammonia or an amine is a common and reliable strategy.

-

From 2-Mercaptopyridines: A two-step synthesis can be achieved by first alkylating 2-mercaptopyridine to form a dihydrothiazolopyridinium salt, which then reacts with amines under mild conditions to yield 2-aminopyridines.[31]

Conclusion and Future Outlook

The 2-aminopyridine moiety is a testament to the power of a simple, well-functionalized scaffold in chemical science.[1] Its unique electronic duality, coupled with its proven ability to act as a potent pharmacophore, ensures its continued relevance.[3][21] It is a foundational component in a wide array of bioactive molecules, from anti-inflammatory agents to cutting-edge cancer therapeutics.[21][29][32] The ongoing development of novel synthetic methodologies promises to further expand the chemical space accessible from this versatile core. As medicinal chemistry moves towards more complex and targeted therapies, the fundamental, reliable, and effective nature of the 2-aminopyridine scaffold will undoubtedly secure its place as an "unsung hero" and a cornerstone of drug discovery for years to come.[1][3]

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 12. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 13. tsijournals.com [tsijournals.com]

- 14. chimia.ch [chimia.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 18. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]

- 19. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 20. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]

- 21. ijpbs.net [ijpbs.net]

- 22. researchgate.net [researchgate.net]

- 23. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 25. grokipedia.com [grokipedia.com]

- 26. chemistnotes.com [chemistnotes.com]

- 27. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 28. scientificupdate.com [scientificupdate.com]

- 29. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Tert-butyl Group as a Master Regulator of Pyridine Chemistry and Function

An In-Depth Technical Guide:

This guide provides a comprehensive analysis of the profound influence exerted by the tert-butyl group on the chemical, physical, and functional properties of pyridine derivatives. For researchers, medicinal chemists, and materials scientists, a deep understanding of how this sterically demanding, electronically donating moiety modulates the pyridine scaffold is fundamental to rational molecular design. We will move beyond a simple catalog of effects to explore the underlying causality, offering field-proven insights into how the strategic placement of a tert-butyl group can be leveraged to achieve specific outcomes in synthesis, catalysis, and the development of advanced materials and therapeutics.

The Dichotomy of Influence: Steric Hindrance vs. Electronic Donation

The role of the tert-butyl group is governed by a delicate and position-dependent balance between two primary forces: its significant steric bulk and its electron-donating inductive effect (+I).

-

Electronic Effects : As an alkyl group, the tert-butyl substituent is electron-donating, which increases the electron density on the pyridine ring and, most importantly, on the nitrogen atom.[1] This enhanced electron density generally leads to increased basicity and nucleophilicity compared to unsubstituted pyridine.[1][2] This effect is most purely observed when the group is positioned far from the nitrogen, as in 4-tert-butylpyridine.[1]

-

Steric Effects : The defining characteristic of the tert-butyl group is its immense spatial footprint.[3] When placed in proximity to the nitrogen atom (the ortho-positions, 2 and 6), it can physically obstruct the nitrogen's lone pair of electrons.[1][4] This "steric shielding" can dramatically hinder the ability of the nitrogen to act as a nucleophile or to bind to all but the smallest electrophiles, like a proton.[1][5][6]

This interplay is best illustrated by comparing the basicity (pKa of the conjugate acid) of key isomers.

| Compound | Substituent Position(s) | pKa of Conjugate Acid | Dominant Effect |

| Pyridine | - | 5.25[1] | Baseline |

| 4-tert-Butylpyridine | 4- (para) | 5.99[1][2] | Electronic (+I) |

| 2-tert-Butylpyridine | 2- (ortho) | 5.91 (Predicted)[1] | Balanced Electronic & Steric |

| 2,6-Di-tert-butylpyridine | 2,6- (di-ortho) | 3.58[1][5] | Steric Hindrance |

Table 1: Comparative pKa values demonstrating the positional influence of the tert-butyl group on pyridine basicity. Data sourced from BenchChem[1][2] and Chemistry Stack Exchange[5].

As the data shows, placing the tert-butyl group at the 4-position maximizes the electron-donating effect without introducing steric hindrance at the nitrogen, resulting in a significantly stronger base than pyridine.[1][2] Conversely, flanking the nitrogen with two tert-butyl groups in the 2- and 6-positions creates such severe steric strain that the basicity plummets, dropping well below that of unsubstituted pyridine.[1][5] This phenomenon gives rise to the class of "non-nucleophilic bases."

Modulating Chemical Reactivity and Selectivity

The steric and electronic effects of the tert-butyl group are not mere physical curiosities; they are powerful tools for directing chemical reactions.

The Rise of the Non-Nucleophilic Base

Perhaps the most celebrated role of tert-butylated pyridines is that of the sterically hindered, non-nucleophilic base. 2,6-Di-tert-butylpyridine is the archetypal example.[7] Its nitrogen lone pair is sterically shielded from attacking electrophilic carbon centers, preventing it from participating in substitution or addition reactions.[8] However, a proton is small enough to access the lone pair, allowing it to function as an effective acid scavenger.[5][7] This makes it an invaluable reagent in reactions that generate acid byproducts (e.g., HCl, HBr, TfOH) but involve sensitive electrophiles that would be attacked by conventional amine bases like triethylamine or pyridine.

Typical Applications:

-

Glycosylation reactions

-

Protecting group manipulations

-

Reactions involving highly reactive electrophiles like triflate esters.

Directing Electrophilic and Nucleophilic Aromatic Substitution

The tert-butyl group also influences the reactivity of the pyridine ring itself.

-

Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the tert-butyl group activates the pyridine ring towards EAS, though the ring remains electron-deficient compared to benzene. However, the extreme steric bulk of the group can direct incoming electrophiles to other positions.

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-donating tert-butyl group deactivates the pyridine ring toward SNAr by increasing its electron density.[2] Therefore, a hypothetical 2-halo-4-tert-butylpyridine would be less reactive in an SNAr reaction than its 3-butyl-substituted counterpart.[2]

Applications in Materials Science and Medicinal Chemistry

The unique properties imparted by the tert-butyl group have led to its incorporation in a diverse range of advanced applications.

Enhancing Solar Cell Performance

4-tert-Butylpyridine (TBP) is a critical additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layers of perovskite solar cells (PSCs).[9][10][11][12] Its role is multifaceted:

-

Surface Passivation: TBP is believed to adsorb onto the surface of the TiO2 semiconductor, particularly in areas not covered by dye molecules. This passivates the surface, suppressing charge recombination between electrons in the TiO2 and the electrolyte, which is a major pathway for efficiency loss.[10]

-

Conduction Band Modification: The molecular dipole moment of TBP can lead to a favorable upward shift of the TiO2 conduction band.[10] This increases the open-circuit voltage (Voc) of the solar cell, directly contributing to higher power conversion efficiency.[10]

-

Crystallinity and Stability: In perovskite solar cells, the addition of TBP has been shown to improve the crystallinity of the perovskite film and enhance the overall stability of the device, particularly thermal stability.[9][10]

A Cornerstone in Drug Design

The tert-butyl group is a ubiquitous motif in medicinal chemistry, employed to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][13]

-

Improving Metabolic Stability: The C-H bonds of a tert-butyl group are sterically hindered and have a high bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14][15][16] Replacing a metabolically vulnerable group (like an isopropyl or benzyl group) with a tert-butyl group is a common strategy to reduce metabolic clearance and improve a drug's half-life.[14]

-

Modulating Lipophilicity: As a large, nonpolar group, the tert-butyl substituent significantly increases the lipophilicity (fat-solubility) of a molecule. This can be used to enhance membrane permeability and absorption, although excessive lipophilicity can lead to poor solubility and other undesirable properties.[13]

-

Providing Steric Bulk for Selectivity: The sheer size of the tert-butyl group can be used to enforce a specific conformation on a molecule or to selectively block binding to one biological target while allowing it at another, acting as a "steric anchor" to enhance binding affinity and selectivity.

Experimental Protocols

Synthesis of 2,6-Di-tert-butylpyridine

This protocol is adapted from established literature procedures for the alkylation of pyridine with tert-butyllithium.[7][17]

WARNING: tert-Butyllithium is extremely pyrophoric and reacts violently with water. This procedure must be conducted by trained personnel under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques.

Materials:

-

Pyridine (anhydrous)

-

tert-Butyllithium (in pentane or heptane)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, dropping funnel, etc.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Charge the flask with anhydrous pyridine (1.0 eq) and anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (2.2 - 2.5 eq) solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below -65 °C. A deep red or brown color will develop.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl. CAUTION: Gas evolution will occur.

-

Once the reaction is fully quenched, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield 2,6-di-tert-butylpyridine as a colorless liquid.

pKa Determination by ¹H NMR Titration

This protocol provides a method for determining the pKa of a pyridine derivative in an aqueous solution.[1]

Materials:

-

Pyridine derivative

-

Deuterium oxide (D2O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D2O)

-

Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D2O)

-

NMR tubes

-

pH meter calibrated for D2O (or a standard pH meter with correction)

Procedure:

-

Prepare a stock solution of the pyridine derivative at a known concentration (e.g., 10-20 mM) in D2O.

-

Transfer a known volume of this solution to an NMR tube.

-

Measure the initial pD (the equivalent of pH in D2O) of the solution.

-

Acquire a ¹H NMR spectrum. Identify a proton on the pyridine ring whose chemical shift is sensitive to protonation (e.g., protons ortho or para to the nitrogen).

-

Add a small aliquot of the standard DCl solution to the NMR tube, mix thoroughly, and measure the pD again.

-

Acquire another ¹H NMR spectrum.

-

Repeat steps 5 and 6 to titrate the compound through its protonation range, generating at least 10-15 data points. Titrate until the chemical shift of the monitored proton no longer changes significantly.

-

Data Analysis: Plot the chemical shift (δ) of the monitored proton against the measured pD.

-

The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative.

-

Correction: The pKa can be calculated from the measured pD using the relationship: pKa = pD - 0.40.[1]

Conclusion

The tert-butyl group is far more than a simple, bulky substituent. It is a versatile and powerful tool that allows chemists to exert precise control over the fundamental properties of the pyridine ring. By strategically manipulating the interplay between steric hindrance and electronic donation, researchers can fine-tune basicity, modulate nucleophilicity, direct reaction pathways, and enhance performance in applications ranging from renewable energy to human health. A thorough appreciation of these principles is essential for any scientist seeking to harness the full potential of pyridine-based molecular architectures.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 11. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]

- 12. 4-叔丁基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Ascendance of 5-tert-butylpyridin-2-amine: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the privileged scaffolds in medicinal chemistry, 5-tert-butylpyridin-2-amine has emerged as a fragment of significant interest. Its unique combination of a hydrogen-bond-donating amino group, a basic pyridine ring, and a lipophilic tert-butyl group has positioned it as a valuable component in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of this compound, offering field-proven insights for its application in drug development programs.

Introduction: The Rationale for a Privileged Fragment

The 2-aminopyridine motif is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a tert-butyl group at the 5-position of this scaffold confers a unique set of physicochemical properties that have proven advantageous in drug design. The bulky and lipophilic nature of the tert-butyl group can enhance binding affinity to target proteins by occupying hydrophobic pockets, while the pyridine nitrogen and exocyclic amine provide crucial hydrogen bonding interactions.

A key advantage of the this compound fragment is its improved physicochemical properties compared to its bioisostere, 4-tert-butylaniline.[1] Studies have demonstrated that incorporating the pyridine nitrogen reduces the basicity of the exocyclic amine, leading to more favorable pKa values and, consequently, better oral absorption and bioavailability. Furthermore, the pyridine ring can influence metabolic stability, often mitigating the potential for oxidative metabolism that can be a liability for aniline-based compounds.

Discovery and Synthesis: A Robust and Scalable Approach

The utility of this compound in drug discovery programs necessitated the development of a robust and scalable synthetic route. A key advancement in this area was the development of a novel synthesis that proceeds from readily available starting materials, as outlined below.[1] This multi-step process is designed for efficiency and allows for the generation of not only the target compound but also its oxidized analogues, which can serve as valuable tools for studying metabolic pathways.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-tert-butyl-2-nitropyridine

-

Reactants: 2-Nitro-5-bromopyridine, tert-butylmagnesium chloride.

-

Procedure: To a solution of 2-nitro-5-bromopyridine in an appropriate solvent (e.g., THF), tert-butylmagnesium chloride is added dropwise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Reduction to this compound

-

Reactants: 5-tert-butyl-2-nitropyridine, reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation).

-

Procedure: The 5-tert-butyl-2-nitropyridine is dissolved in a suitable solvent, and the reducing agent is added. The reaction mixture is heated or stirred at room temperature, depending on the chosen reducing agent.

-

Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by crystallization or column chromatography to yield pure this compound.

Significance in Medicinal Chemistry: A Scaffold for Potent and Selective Kinase Inhibitors

The true significance of this compound lies in its successful application as a core scaffold in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminopyridine motif is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain.

Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several potent and selective BTK inhibitors have been developed that incorporate the 2-aminopyridine scaffold. The 5-tert-butyl group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site, contributing significantly to the overall binding affinity.

Targeting Cyclin-Dependent Kinase 4 (CDK4) in Cancer